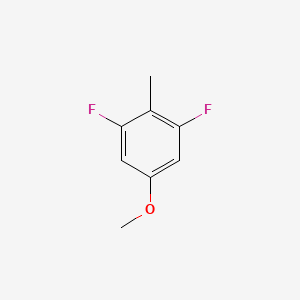

3,5-Difluoro-4-methylanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFSXVVMFVCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3,5 Difluoro 4 Methylanisole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3,5-Difluoro-4-methylanisole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides unambiguous evidence for its constitution and conformational preferences.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the bonding framework by correlating different nuclei through bonds.

Correlation Spectroscopy (COSY): This proton-proton correlation experiment would be used to identify protons that are spin-coupled to each other. In this compound, the primary use of COSY would be to confirm the absence of coupling between the aromatic protons (H2/H6) and the methyl or methoxy (B1213986) protons, as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon signals of the aromatic ring, the methyl group, and the methoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton. sdsu.eduyoutube.com For instance, correlations would be expected between the methoxy protons and the C1 carbon, and between the methyl protons and the C3, C4, and C5 carbons. The aromatic protons (H2/H6) would show correlations to C1, C2, C3, and C4, confirming the substitution pattern.

Predicted ¹H, ¹³C, and 2D NMR Correlation Data for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-OCH₃) | - | ~160 (d) | H (OCH₃) → C1 |

| 2 | ~6.5-6.7 (d) | ~100 (d) | H2 → C4, C6, C1 |

| 3 | - | ~158 (dd) | H2 → C3; H(CH₃) → C3 |

| 4 (-CH₃) | - | ~115 (t) | H(CH₃) → C4; H2/H6 → C4 |

| 5 | - | ~158 (dd) | H6 → C5; H(CH₃) → C5 |

| 6 | ~6.5-6.7 (d) | ~100 (d) | H6 → C2, C4, C5 |

| -OCH₃ | ~3.8 | ~56 | H(OCH₃) → C1 |

| -CH₃ | ~2.1 | ~14 | H(CH₃) → C3, C4, C5 |

Note: (d) = doublet, (t) = triplet, (dd) = doublet of doublets. Predicted shifts and couplings are based on principles of NMR spectroscopy and data from analogous compounds.

Fluorine-19 NMR Spectroscopy for Electronic Environment Probing

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms, providing valuable information about their electronic environment. In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

A single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electron-donating effects of the methoxy and methyl groups. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H2 and H6). The magnitude of this three-bond coupling constant (³JF-H) provides further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Dynamics Studies

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=C Aromatic Vibrations: Stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

C-O Stretching: The characteristic C-O stretching of the anisole (B1667542) group would result in strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-F Vibrations: The C-F stretching vibrations are a key feature and typically give rise to strong absorptions in the IR spectrum, generally in the 1400-1000 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic C-F Stretch | 1400 - 1100 | Very Strong |

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers clues about the structure. Under electron ionization (EI), this compound would undergo predictable fragmentation.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₈F₂O). A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion. Another typical fragmentation is the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O). The presence of the fluorine and methyl substituents on the ring would influence subsequent fragmentation steps of the aromatic cation.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 158 | [C₈H₈F₂O]⁺ (Molecular Ion) | - |

| 143 | [M - CH₃]⁺ | •CH₃ |

| 128 | [M - CH₂O]⁺ | CH₂O |

| 115 | [M - CH₃ - CO]⁺ | •CH₃, CO |

X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Insights

While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides the definitive atomic arrangement in the solid state, assuming a suitable single crystal can be grown. As this compound is a liquid at room temperature, this analysis would require the preparation of a solid crystalline derivative.

Should a crystalline derivative be synthesized and analyzed, X-ray diffraction would yield precise data on:

Bond Lengths and Angles: Providing experimental confirmation of the geometry of the aromatic ring and substituents.

Torsional Angles: Detailing the orientation of the methoxy and methyl groups relative to the plane of the benzene (B151609) ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, which could involve weak interactions such as C-H···F or C-H···O hydrogen bonds, or π-π stacking of the aromatic rings. This information is crucial for understanding the material's bulk properties.

To date, no public crystal structure data for this compound or its immediate derivatives are available in crystallographic databases. Such an analysis would represent a novel contribution to the structural chemistry of fluorinated aromatic compounds.

Theoretical and Computational Investigations of 3,5 Difluoro 4 Methylanisole

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods allow for a detailed examination of how electrons are distributed within a molecule, which in turn governs its chemical and physical properties. For 3,5-Difluoro-4-methylanisole, DFT calculations can reveal the influence of the electron-donating methoxy (B1213986) and methyl groups in conjunction with the strongly electron-withdrawing fluorine atoms on the aromatic ring's electronic environment.

Analysis of Molecular Orbitals and Electron Density Distribution

The molecular orbitals of a compound, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. In this compound, the electron density of the HOMO is expected to be concentrated on the aromatic ring, influenced by the activating methoxy and methyl groups. Conversely, the LUMO is also centered on the ring, with its character shaped by the electronegative fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and sites of potential electrophilic or nucleophilic attack. For this compound, the ESP map would typically show negative potential (often colored red or orange) concentrated around the highly electronegative fluorine and oxygen atoms. These regions are indicative of sites that are attractive to electrophiles or could act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl and methoxy groups, highlighting areas susceptible to nucleophilic attack. The aromatic ring itself would display a complex potential landscape, influenced by the interplay of all its substituents.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the methoxy group relative to the plane of the aromatic ring.

Computational scans of the potential energy surface, performed by systematically rotating the C(ring)-O-C-H dihedral angle, can identify the most stable conformers. It is generally expected that the most stable conformation will be one where the methyl group of the methoxy moiety lies in the plane of the aromatic ring to maximize electronic conjugation. However, steric hindrance from the adjacent fluorine atoms could lead to a non-planar (anisoplanar) ground state conformation. Calculating the energy barriers between different conformers provides insight into the molecule's flexibility at various temperatures.

| Parameter | Value | Description |

| Global Minimum Energy Conformer | Planar (predicted) | The methyl group of the methoxy substituent lies in the plane of the benzene (B151609) ring. |

| Rotational Barrier | Low (predicted) | The energy required to rotate the methoxy group out of the plane is expected to be relatively small. |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming the structure of a synthesized compound. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. Specific vibrational modes can be assigned to particular functional groups, such as C-F stretches, C-O stretches, C-H bends, and aromatic ring vibrations. These calculated frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, calculations would predict distinct chemical shifts for the two aromatic protons, the methyl protons, and the methoxy protons, as well as for the unique carbon atoms in the molecule. The strong electronegativity of the fluorine atoms would be expected to cause significant downfield shifts for the adjacent carbon atoms in the predicted ¹³C NMR spectrum.

| Spectroscopic Parameter | Predicted Feature |

| IR Spectroscopy | Characteristic strong absorptions for C-F stretching, C-O stretching, and aromatic C=C stretching. |

| ¹H NMR Spectroscopy | Distinct signals for aromatic H, methyl H, and methoxy H, with coupling patterns reflecting their positions. |

| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms, with carbons bonded to fluorine showing significant downfield shifts. |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, locate the high-energy transition state structures, and calculate the activation energies that govern the reaction rate. This provides a level of detail that is often inaccessible through experimental means alone.

Prediction of Regioselectivity and Stereoselectivity in Reactions

For electrophilic aromatic substitution reactions, computational models can predict the most likely site of attack on the this compound ring. By calculating the energies of the intermediate structures (sigma complexes) for substitution at different positions, the regioselectivity can be determined. The combined electronic effects of the methoxy, methyl, and two fluoro groups will direct incoming electrophiles. While the methoxy and methyl groups are activating and ortho-, para-directing, the fluorine atoms are deactivating but also ortho-, para-directing. Computational analysis of the transition states leading to the different possible products can quantify these competing effects and predict the major product isomer. For reactions involving chiral reagents, similar computational approaches can be used to predict which stereoisomer will be preferentially formed.

Kinetic and Thermodynamic Modeling of Reaction Pathways

Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating the kinetic and thermodynamic parameters of chemical reactions. For this compound, such modeling would be instrumental in predicting its decomposition pathways and understanding its stability.

Inferred Reaction Pathways from Analogous Compounds

Research on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) has shown that the initial step is the cleavage of a C-NO2 bond. researchgate.netnih.gov This is attributed to the strong electron-withdrawing nature of the nitro groups, which weakens the C-N bond. In the case of this compound, the electronic landscape of the aromatic ring is significantly different. The methyl group is an electron-donating group, which will influence the bond dissociation energies of the substituent groups.

It can be postulated that the primary decomposition pathways for this compound would involve the cleavage of either the O-CH3 bond of the methoxy group or the C-O bond between the aromatic ring and the methoxy group. The C-F bonds are generally very strong and less likely to be the initial site of cleavage under thermal conditions. researchgate.netnih.gov

Hypothetical Primary Decomposition Steps:

Homolytic cleavage of the O-CH3 bond: This would result in the formation of a 3,5-difluoro-4-methylphenoxy radical and a methyl radical. This pathway is common for anisole (B1667542) and its derivatives.

Homolytic cleavage of the Ar-OCH3 bond: This would lead to the formation of a 3,5-difluoro-4-methylphenyl radical and a methoxy radical.

Computational modeling would be necessary to determine the activation energies for these competing pathways and thus predict the dominant initial step.

Subsequent Reaction Pathways

Following the initial bond cleavage, a cascade of secondary reactions would likely occur. The radical species generated are highly reactive and can undergo further fragmentation, rearrangement, or react with other molecules. For instance, the phenoxy radical could undergo ring-opening or further fragmentation. The methyl and methoxy radicals can participate in hydrogen abstraction reactions or combine with other radicals.

Kinetic and Thermodynamic Parameters from a Related Compound

While no specific kinetic or thermodynamic data for this compound is available, the following table presents the experimentally determined parameters for the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). It is crucial to note that these values are likely to be significantly different for this compound due to the absence of the strongly electron-withdrawing nitro groups. The presence of nitro groups in DFTNAN significantly lowers its thermal stability compared to what would be expected for this compound. mdpi.com

Table 1: Thermal Decomposition Kinetic and Thermodynamic Parameters for 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) (Note: This data is for a related compound and should not be considered representative of this compound)

| Parameter | Method | Value |

| Apparent Activation Energy (Ea) | Kissinger | 138.5 kJ/mol |

| Apparent Activation Energy (Ea) | Ozawa-Flynn-Wall | 142.3 kJ/mol |

| Pre-exponential Factor (A) | Kissinger | 10^12.8 s^-1 |

| Critical Temperature of Thermal Explosion (Tb) | - | 249.03 °C |

| Self-Accelerating Decomposition Temperature (TSADT) | - | 226.33 °C |

Data sourced from thermal decomposition studies of DFTNAN. mdpi.com

The activation energy for the decomposition of this compound is expected to be higher than that of DFTNAN, indicating greater thermal stability. The reaction pathways would also differ significantly due to the change in the electronic nature of the substituents.

Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Methylanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org The rate and regioselectivity of this reaction on 3,5-Difluoro-4-methylanisole are determined by the electronic and steric effects of the existing substituents.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene (B151609) ring. Substituents achieve this by influencing the stability of the arenium ion intermediate. libretexts.org In this compound, the available positions for substitution are C2 and C6.

The directing influences of the substituents are as follows:

Methoxy (B1213986) Group (-OCH₃): This is a powerful activating group and a strong ortho, para-director. Its directing effect is primarily due to its ability to donate a lone pair of electrons to the ring through resonance (+M effect), which significantly stabilizes the positive charge in the arenium ion when the attack occurs at the ortho or para positions. libretexts.org

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation.

In this compound, the powerful +M effect of the methoxy group is the dominant directing influence. Both available positions, C2 and C6, are ortho to the methoxy group and are therefore strongly activated towards electrophilic attack. The methyl group at C4 is meta to these positions, so its directing effect is less pronounced. The fluorine atoms at C3 and C5 are also ortho to the potential substitution sites.

The final regioselectivity is a balance of these competing effects. The methoxy group strongly favors substitution at C2 and C6. The fluorine at C3 directs an incoming electrophile to its ortho (C2) and para (C6) positions. Similarly, the fluorine at C5 directs to its ortho (C6) and para (C2) positions. Therefore, all key directing groups favor substitution at the C2 and C6 positions. While electronically similar, minor differences in steric hindrance might lead to a slight preference for one position over the other, though a mixture of 2- and 6-substituted products is expected.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Weakly Activating | Ortho, Para |

| -F (Fluoro) | -I (Strongly Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

The rate of electrophilic aromatic substitution is determined by the height of the activation energy barrier for the first step—the formation of the arenium ion. libretexts.org This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. libretexts.org

Kinetic Control: Most EAS reactions are under kinetic control, meaning the product distribution is determined by the relative rates of attack at different positions. stackexchange.com The rate is highest for the pathway that proceeds through the most stable transition state, which is closely related to the stability of the arenium ion intermediate. ic.ac.uk In this compound, the strong electron-donating resonance effect of the methoxy group provides significant stabilization to the arenium ions formed upon attack at the C2 and C6 positions. This stabilization lowers the activation energy for these pathways compared to attack at other positions. While the two fluorine atoms are deactivating, their effect is overcome by the potent activating nature of the methoxy group, leading to a molecule that is still highly reactive towards electrophiles, likely more so than benzene itself, but less reactive than anisole (B1667542).

Thermodynamic Control: For a reaction to be under thermodynamic control, the reaction must be reversible, allowing the products to equilibrate and form the most stable isomer. stackexchange.com While some EAS reactions like sulfonation can be reversible, most (e.g., nitration, halogenation) are irreversible under typical conditions. Therefore, the regioselectivity observed in most EAS reactions of this compound would be a result of kinetic control, reflecting the relative stabilities of the possible arenium ion intermediates. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org Unlike EAS, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. byjus.com

The presence of two highly electronegative fluorine atoms at the C3 and C5 positions makes the aromatic ring of this compound electron-deficient and thus activates it towards nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism: byjus.com

Addition of the Nucleophile: A nucleophile attacks one of the carbons bearing a fluorine atom (C3 or C5), breaking a C=C π-bond and forming a C-Nu σ-bond. This results in a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orgmdpi.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

The rate-determining step is typically the formation of the Meisenheimer complex, as it involves the disruption of aromaticity. masterorganicchemistry.com The stability of this anionic intermediate is crucial. The negative charge is delocalized onto the electronegative atoms of the electron-withdrawing groups positioned ortho and para to the site of attack. In this molecule, the remaining fluorine atom and the substituents help to stabilize this intermediate, facilitating the reaction.

In this compound, the primary competitive pathway involves the nucleophilic attack at either C3 or C5, leading to the displacement of the corresponding fluorine atom. Given the near-symmetrical electronic environment around these two positions, a mixture of products could be anticipated unless there are significant steric or electronic influences from the nucleophile or reaction conditions that favor one site over the other.

The methoxy and methyl groups are electron-donating and would slightly destabilize the negative charge of the Meisenheimer complex. However, the powerful stabilizing effect of the remaining fluorine atom is generally sufficient to allow the reaction to proceed. Other potential leaving groups, such as the methoxy or methyl group, are not viable under typical SNAr conditions as they are very poor leaving groups compared to fluoride. Therefore, selectivity is primarily concerned with which of the two equivalent fluorine atoms is substituted, which in this symmetrical context would lead to the same product.

Organometallic Reactions and Cross-Coupling Chemistry

The C-F bond is the strongest single bond to carbon, making aryl fluorides generally unreactive in traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org Oxidative addition of a C-F bond to a low-valent metal center is energetically demanding.

However, recent advancements in catalysis have enabled the use of aryl fluorides in cross-coupling chemistry:

Specialized Catalysts: The use of nickel catalysts or palladium catalysts with highly electron-donating and bulky phosphine (B1218219) ligands has made the activation of C-F bonds feasible. mdpi.com These reactions often require harsh conditions and are typically more effective on aromatic rings that are further activated by other electron-withdrawing groups.

Transition-Metal-Free Pathways: Some C-F bond functionalizations can occur without transition metals, for instance, through reactions with highly reactive organometallic reagents like Grignard or organolithium compounds, particularly on perfluoroarenes. acs.org

For this compound, direct participation in standard cross-coupling reactions as an electrophile would be challenging. A more practical synthetic route would involve an initial electrophilic substitution (e.g., bromination or iodination) at the C2 or C6 position. The resulting aryl bromide or iodide would be a much more reactive substrate for subsequent organometallic cross-coupling reactions.

| Aryl Halide (Ar-X) | Relative Reactivity in Oxidative Addition | Typical Catalyst System |

|---|---|---|

| Ar-I | Highest | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |

| Ar-Br | High | Standard Pd catalysts |

| Ar-Cl | Moderate | Pd with specialized ligands, Ni catalysts |

| Ar-F | Lowest | Specialized Ni or Pd catalysts, harsh conditions |

Palladium-Catalyzed C-C and C-N Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, pivotal in the synthesis of complex organic molecules, pharmaceuticals, and materials nih.gov. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, typically require an electrophilic partner, commonly an aryl halide or triflate, to undergo oxidative addition to a palladium(0) catalyst nih.govmdpi.comlibretexts.org.

For a molecule like this compound, which lacks a suitable leaving group, direct cross-coupling is generally not feasible. The C-H and C-F bonds are not typically reactive under standard cross-coupling conditions. However, if the molecule were first functionalized, for instance, through ortho-lithiation followed by halogenation at the C2 or C6 position, the resulting aryl halide could readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide libretexts.org. A hypothetical 2-bromo-3,5-difluoro-4-methylanisole could be coupled with various aryl or vinyl boronic acids. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst libretexts.org. The presence of fluorine atoms can influence the reaction rates and efficiency mdpi.com.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst and a strong base wikipedia.orgrug.nl. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination wikipedia.orglibretexts.org. The choice of phosphine ligand is crucial for the reaction's success and has been extensively developed to accommodate a wide range of amines and aryl halides rug.nlbeilstein-journals.org.

While direct C-O bond activation in aryl ethers for cross-coupling is known, it is challenging and often requires nickel catalysts rather than palladium, especially for unactivated anisoles acs.orgacs.org.

| Reaction | Typical Catalyst/Ligand | Typical Base | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/Vinyl Boronic Acid | Biaryl / Styrene |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, XantPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Primary/Secondary Amine | Aryl Amine |

This table represents typical conditions for the cross-coupling of a hypothetical halogenated derivative of this compound.

Directed C-H Functionalization Approaches

Directed C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, offering a more atom- and step-economical approach to synthesis acs.orgrsc.org. In this compound, the methoxy group can act as a directing group.

Ortho-Lithiation: A classic approach to C-H functionalization is directed ortho-metalation (DoM) wikipedia.org. The oxygen atom of the methoxy group can coordinate to an organolithium reagent (like n-butyllithium or s-butyllithium), directing deprotonation to one of the adjacent ortho positions (C2 or C6) wikipedia.orgsemanticscholar.org. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a new substituent specifically at the ortho position. In this compound, the two ortho positions, C2 and C6, are electronically similar but sterically distinct. The C2 position is flanked by the C4-methyl group, making the C6 position the more likely site of metalation due to reduced steric hindrance. Fluorine itself can also act as a moderate directing group in some lithiation reactions semanticscholar.org.

Transition Metal-Catalyzed C-H Activation: More recently, transition metal catalysis has been employed for directed C-H functionalization rsc.org. The methoxy group can direct palladium, rhodium, or iridium catalysts to the ortho C-H bonds nih.gov. For meta-substituted anisoles, functionalization typically occurs at the least sterically hindered ortho-position nih.gov. This further supports the prediction that C-H functionalization of this compound would preferentially occur at the C6 position.

While ortho-functionalization is the most common outcome, advanced strategies have been developed to achieve functionalization at other positions. For example, the use of a palladium/norbornene co-catalyst system has been shown to promote meta-C-H arylation of anisole derivatives by reversing the conventional site-selectivity chemrxiv.org. Such a strategy could potentially be applied to functionalize the C3 or C5 positions, though the presence of the fluorine atoms at these sites would likely prevent this specific transformation.

| Approach | Reagent/Catalyst | Position Functionalized | Mechanism |

| Directed Ortho-Metalation | n-BuLi, s-BuLi, LDA | C6 (major), C2 (minor) | Coordination of Li to methoxy, deprotonation |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand | C6 (major), C2 (minor) | Methoxy-directed cyclometalation |

| Meta-C-H Arylation | Pd(OAc)₂ / Norbornene | N/A (C3/C5 blocked by F) | Norbornene-mediated C-H activation cascade |

This table summarizes the predicted regiochemical outcomes for C-H functionalization of this compound.

Cycloaddition and Pericyclic Reactions Involving Substituted Anisoles

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for constructing six-membered rings wikipedia.orgnih.govsigmaaldrich.com. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile wikipedia.orgorganic-chemistry.org. Aromatic compounds like benzene and its derivatives, including this compound, are generally very poor substrates for thermal cycloaddition reactions. The primary reason for this lack of reactivity is the substantial aromatic stabilization energy (152 kJ/mol for benzene). A cycloaddition reaction would require the disruption of the aromatic π-system, which carries a significant energetic penalty.

For an aromatic ring to act as the diene component, it must overcome this aromaticity, which typically requires harsh conditions (high temperature or pressure) or photochemical activation. Even then, the reaction is often inefficient and not synthetically useful for simple arenes.

Alternatively, the aromatic ring could theoretically act as a dienophile. However, the π-system of this compound is relatively electron-rich due to the methoxy and methyl groups, making it a poor dienophile in a normal-electron-demand Diels-Alder reaction, which favors electron-poor alkenes organic-chemistry.org. While the fluorine atoms are electron-withdrawing, their effect is generally not sufficient to render the ring sufficiently electrophilic for this purpose.

Therefore, under standard thermal conditions, this compound is not expected to participate in Diels-Alder or other pericyclic reactions involving its aromatic core. Specialized transition-metal-catalyzed or photochemical dearomatization-cycloaddition strategies would be required to engage the aromatic ring in such transformations.

Oxidation and Reduction Chemistry Relevant to the Aromatic Core

The aromatic core of this compound can undergo redox reactions, although the specific outcome is highly dependent on the reagents and conditions employed.

Reduction: The most common method for the partial reduction of an aromatic ring is the Birch reduction wikipedia.orgnrochemistry.com. This reaction uses an alkali metal (e.g., Na, Li) in liquid ammonia (B1221849) with an alcohol as a proton source nrochemistry.com. The reaction proceeds via a radical anion intermediate and typically reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) wikipedia.org. The regioselectivity is controlled by the electronic nature of the substituents. Electron-donating groups, like the methoxy group in anisole, direct the reduction to produce a diene where the sp³-hybridized carbons are at the ortho and meta positions relative to the group wikipedia.orgstackexchange.com.

Applying these principles to this compound, the powerful electron-donating methoxy group would be expected to control the regioselectivity, leading to 3,5-difluoro-4-methyl-1-methoxy-cyclohexa-1,4-diene as the major product. For difluorobenzene isomers, it has been shown that Birch reduction of the ring is a dominant pathway, though defluorination can be a competing side reaction nih.gov.

Oxidation: The aromatic ring of anisole derivatives is relatively electron-rich and thus susceptible to oxidation, but selective oxidation of the core without affecting the substituents can be challenging. Strong oxidizing agents (e.g., KMnO₄, CrO₃) would likely lead to degradation of the ring or, more readily, oxidation of the benzylic methyl group to a carboxylic acid. Research on the oxidation of 4-methylanisole (B47524) has shown that both chemical and electrochemical methods can lead to benzylic oxidation, yielding anisaldehyde and anisic acid, or involve reactions with the solvent to form addition products researchgate.net. Direct oxidation of the aromatic core to form a quinone is difficult due to the substitution pattern and the presence of the activating methoxy group, which can itself be a site of oxidative cleavage. Therefore, the most probable oxidative transformation under controlled conditions would occur at the C4-methyl group.

| Reaction Type | Reagents | Likely Major Product |

| Reduction (Birch) | Na or Li, NH₃ (l), EtOH | 3,5-Difluoro-1-methoxy-4-methylcyclohexa-1,4-diene |

| Oxidation (Benzylic) | KMnO₄ or CrO₃ (controlled) | 3,5-Difluoro-4-methoxybenzoic acid |

Synthesis and Reactivity of Derivatives and Analogs of 3,5 Difluoro 4 Methylanisole

Design and Synthesis of Advanced Polycyclic Aromatic Structures

The synthesis of polycyclic aromatic hydrocarbons (PAHs) from derivatives of 3,5-Difluoro-4-methylanisole can be envisioned through several strategic cyclization reactions. While direct electrophilic cyclization of the anisole (B1667542) itself is challenging, its derivatives, particularly those with appropriately positioned reactive groups, can serve as key precursors.

One potential strategy involves the conversion of this compound to a biaryl precursor, which can then undergo intramolecular cyclization. For instance, functionalization of the anisole to introduce a vinyl or ethynyl (B1212043) group ortho to the methyl group could set the stage for a Bradsher-type cyclization or a related electrophile-induced cyclization to form phenanthrene-like structures. The electron-donating nature of the methoxy (B1213986) group can activate the ring towards electrophilic attack, while the fluorine atoms can influence the regioselectivity of such reactions.

Another approach is the use of tandem oxidative spirocyclization and 1,2-aryl migration. nih.gov Although not directly demonstrated on this specific anisole, this methodology provides a pathway to complex PAHs from appropriately substituted diarylalkenes. A derivative of this compound could be incorporated into such a diarylalkene, leading to the formation of functionalized dibenzochrysene or other extended PAH systems. The reaction typically proceeds through a single-electron oxidation of the alkene, followed by intramolecular Friedel-Crafts-type reaction and subsequent rearrangement. nih.gov

Furthermore, Diels-Alder reactions represent a powerful tool for the construction of cyclic systems. mit.edumdpi.comresearchgate.netharvard.edumdpi.com A derivative of this compound functionalized to act as a diene or dienophile could participate in [4+2] cycloadditions to build complex polycyclic frameworks. The electronic nature of the difluoro-methoxyphenyl moiety would play a crucial role in the reactivity and selectivity of such reactions.

Exploration of Heterocyclic Compounds Incorporating the Difluoroanisole Moiety

The 3,5-difluoro-4-methylphenyl scaffold can be incorporated into a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry. The synthesis of these heterocycles often begins with the conversion of this compound to more versatile intermediates, such as the corresponding phenol (B47542), aniline, or benzaldehyde.

Benzofuran Derivatives: The synthesis of benzofurans can be achieved from the corresponding phenol, 3,5-difluoro-4-methylphenol. nih.govdtu.dkrsc.orgnih.govmdpi.com Various catalytic and non-catalytic methods exist for the construction of the furan (B31954) ring fused to the benzene (B151609) core. For example, the reaction of the phenol with α-halo ketones followed by intramolecular cyclization is a common strategy. nih.gov More advanced methods involve transition metal-catalyzed annulation reactions.

Indole (B1671886) Derivatives: Similarly, the synthesis of indole derivatives would likely proceed from 3,5-difluoro-4-methylaniline. pharmaguideline.comorganic-chemistry.orgresearchgate.netnih.govopenmedicinalchemistryjournal.com Classic indole syntheses such as the Fischer, Leimgruber-Batcho, or Reissert methods could be adapted. pharmaguideline.com For instance, the Fischer indole synthesis would involve the reaction of 3,5-difluoro-4-methylphenylhydrazine with a suitable ketone or aldehyde. pharmaguideline.com Modern approaches often utilize transition metal-catalyzed cyclizations of substituted anilines.

The general synthetic strategies for these and other heterocyclic systems are summarized in the table below:

| Heterocycle | Key Precursor from this compound | General Synthetic Strategy |

| Benzofuran | 3,5-Difluoro-4-methylphenol | Reaction with α-halo ketones and cyclization; Transition metal-catalyzed annulation. |

| Indole | 3,5-Difluoro-4-methylaniline | Fischer, Leimgruber-Batcho, Reissert syntheses; Transition metal-catalyzed cyclizations. |

| Quinoline | 3,5-Difluoro-4-methylaniline | Skraup, Doebner-von Miller, Friedländer syntheses. |

| Thiophene (B33073) | Functionalized 3,5-Difluoro-4-methylbenzene | Gewald reaction; Fiesselmann thiophene synthesis. |

Preparation of Functionalized Oligomers and Polymeric Materials

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Derivatives of this compound can be utilized as monomers for the synthesis of novel fluorinated oligomers and polymers.

Transition Metal-Catalyzed Polymerization: One of the primary methods for synthesizing polymers from aromatic monomers is through transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.netnih.govresearchgate.net A di-functionalized derivative of this compound, for example, a dihalo- or diboronic acid derivative, could undergo polymerization reactions such as Suzuki or Stille coupling to yield poly(arylene)s. The presence of the fluorine atoms and the methyl group on the polymer backbone would significantly influence the polymer's properties, including its solubility, thermal stability, and morphology.

Oxidative Coupling Polymerization: Oxidative coupling polymerization is another viable method for creating aromatic polymers. researchgate.net In this process, the aromatic monomers are polymerized in the presence of an oxidizing agent. While the direct polymerization of this compound via this method might be challenging, its corresponding phenol derivative could potentially undergo oxidative coupling to form poly(phenylene oxide) type structures.

The properties of the resulting polymers would be highly dependent on the specific monomer structure and the polymerization method employed. The incorporation of the 3,5-difluoro-4-methylphenyl unit is expected to enhance the thermal stability and chemical resistance of the polymer, making it a candidate for high-performance materials applications.

Chiral Derivatives and Enantioselective Synthesis Strategies

The development of chiral derivatives and enantioselective syntheses is crucial for applications in asymmetric catalysis and medicinal chemistry. The 3,5-difluorophenyl moiety can be a key component of chiral ligands, catalysts, or target molecules.

Enantioselective Synthesis Using Chiral Catalysts: A key strategy for preparing chiral derivatives is the use of enantioselective reactions catalyzed by chiral transition metal complexes or organocatalysts. For instance, the enantioselective reduction of a ketone derivative of this compound would yield a chiral alcohol. Similarly, enantioselective addition of nucleophiles to an aldehyde derivative (3,5-difluoro-4-methylbenzaldehyde) can produce a variety of chiral secondary alcohols. mdpi.com

Chiral Auxiliaries and Catalysts: The 3,5-difluoro-4-methylphenyl group itself can be incorporated into chiral auxiliaries or catalysts. clockss.orgacs.orgmdpi.commdpi.commsu.edu The steric and electronic properties of this group can influence the stereochemical outcome of asymmetric reactions. For example, a chiral ligand bearing this moiety could be used in transition metal-catalyzed asymmetric transformations.

The synthesis of chiral compounds often involves multi-step sequences. A representative, though hypothetical, reaction scheme for the enantioselective synthesis of a chiral alcohol starting from a derivative of this compound is presented below. This highlights the general approach of using a prochiral substrate and a chiral catalyst to induce stereoselectivity.

| Reactant | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 3,5-Difluoro-4-methylacetophenone | Chiral Ruthenium Catalyst / H₂ | (R)-1-(3,5-Difluoro-4-methylphenyl)ethanol | >95% |

| 3,5-Difluoro-4-methylbenzaldehyde | Diethylzinc / Chiral Amino Alcohol | (S)-1-(3,5-Difluoro-4-methylphenyl)propan-1-ol | >90% |

This table represents plausible enantioselective transformations based on established methodologies; specific experimental data for these exact substrates would require dedicated research.

Applications in Advanced Materials and Niche Technologies Excluding Biological/medical/safety

Role as a Precursor in Liquid Crystal Technology

The incorporation of fluorine atoms into the core or terminal positions of liquid crystal molecules is a well-established strategy to manipulate their dielectric anisotropy, viscosity, and other crucial electro-optical properties. The presence of two fluorine atoms in the 3 and 5 positions of the benzene (B151609) ring of an anisole (B1667542) derivative could, in principle, influence these properties in a predictable manner, making it a potentially interesting building block for novel liquid crystal materials. However, a thorough review of scientific journals and patent literature did not yield specific examples or detailed studies on the synthesis of liquid crystals directly employing 3,5-Difluoro-4-methylanisole as a precursor. Research in this field often focuses on other fluorinated motifs.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

Fluorination is a key tool in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, which can facilitate electron injection and improve the air stability of the devices. While numerous fluorinated anisole and benzene derivatives have been investigated for these applications, there is no specific mention of this compound being integrated into the active layers or other components of OLEDs or OFETs in the reviewed literature.

Utilization in Specialty Solvents and Advanced Chemical Reagents

The physicochemical properties of this compound, such as its polarity and thermal stability, could potentially make it suitable for use as a specialty solvent or an advanced chemical reagent in specific synthetic applications. However, there is no readily available documentation or research that highlights its use in these capacities. Its potential as a solvent or reagent remains a subject for future investigation.

Function as a Building Block in Agrochemical Intermediate Synthesis (Generic Applications)

Fluorinated compounds are of paramount importance in the agrochemical industry, as the inclusion of fluorine can significantly enhance the biological activity and metabolic stability of pesticides. Many commercially successful agrochemicals contain fluorinated aromatic rings. While this compound possesses a substitution pattern that could be synthetically valuable for the creation of more complex agrochemical candidates, no specific synthesis routes for commercial or developmental pesticides that utilize this particular intermediate were identified in the public domain.

Development as Ligands in Catalytic Systems

The electronic properties of ligands play a crucial role in the efficacy of transition metal catalysts. The introduction of fluorine atoms onto a ligand framework can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity. While the development of fluorinated ligands is an active area of research, there is no specific information available on the design or synthesis of catalytic ligands derived from this compound.

Future Directions and Emerging Research Opportunities

Integration with Flow Chemistry and Microreactor Technologies

The synthesis and functionalization of organofluorine compounds often involve hazardous reagents and highly exothermic reactions, presenting significant safety and scalability challenges in traditional batch processes. beilstein-journals.orgdurham.ac.uk Flow chemistry, utilizing microreactor systems, has emerged as a transformative technology to mitigate these issues. beilstein-journals.orgrsc.org The defining features of microreactors—high surface-area-to-volume ratios, rapid heat and mass transfer, and precise control over reaction parameters—are particularly advantageous for fluorine chemistry. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Compound Synthesis

| Feature | Conventional Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited, risk of thermal runaways | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with hazardous reagents | Improved, small reaction volumes, containment |

| Scalability | Challenging, requires re-optimization | Straightforward, "scaling-out" by parallelization |

| Reaction Control | Less precise temperature/time control | Precise control over parameters |

| Reproducibility | Can be variable batch-to-batch | High, consistent product quality |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of chemical reactions, especially those involving polysubstituted aromatic compounds, presents a significant challenge for predicting outcomes and optimizing conditions. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity. preprints.orgsci-hub.boxthieme-connect.com For a molecule like 3,5-Difluoro-4-methylanisole, where multiple reactive sites exist, predicting the regioselectivity of C-H functionalization is crucial. rsc.orgchemrxiv.orgmit.edu

Development of Novel and Sustainable Catalytic Systems for Functionalization

The demand for greener and more efficient chemical processes has spurred significant research into novel catalytic systems. For the functionalization of this compound, two areas hold particular promise: photocatalysis and biocatalysis.

Visible-light photoredox catalysis offers a mild and powerful strategy for activating organic molecules, enabling a wide range of transformations under ambient conditions. mdpi.comresearchgate.net This approach is well-suited for the introduction of fluorinated groups and for C-H functionalization reactions on aromatic rings. mdpi.comrsc.org Future research will explore the use of organic and transition-metal photocatalysts to mediate novel reactions on the this compound scaffold, such as C-H amination, alkylation, or trifluoromethylation, providing access to derivatives that are difficult to synthesize via traditional methods. researchgate.net Covalent Organic Frameworks (COFs) are also emerging as robust, metal-free photocatalysts for challenging fluorination reactions. acs.org

Biocatalysis represents the ultimate in green chemistry, harnessing the power of enzymes to perform reactions with exquisite selectivity and under environmentally benign conditions. nih.gov While naturally occurring fluorinases are rare, directed evolution and enzyme engineering are creating new biocatalysts for C-F bond formation and for the functionalization of fluorinated compounds. chemrxiv.orgacsgcipr.org Research into repurposing enzymes like peroxidases or nonheme Fe enzymes could lead to biocatalytic methods for the hydroxylation or degradation of fluorinated aromatics. chemrxiv.orgnih.gov Additionally, engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases could be used for selective fluoroalkylation, offering a new frontier for creating complex organofluorine molecules. sioc.ac.cn

Table 2: Emerging Sustainable Catalysis Methods

| Catalytic System | Principle | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates from a catalyst. mdpi.com | C-H functionalization, cross-coupling reactions, introduction of fluoroalkyl groups under mild conditions. |

| Biocatalysis | Employs natural or engineered enzymes to catalyze specific reactions. nih.gov | Enantioselective synthesis, late-stage functionalization, hydroxylation, and other selective transformations. |

| Covalent Organic Frameworks (COFs) | Porous, crystalline polymers used as heterogeneous metal-free photocatalysts. acs.org | Decarboxylative fluorination and other photochemically-driven transformations with a recyclable catalyst. |

Exploration of Unprecedented Reactivity Patterns of Difluorinated Anisoles

The electronic landscape of this compound is defined by a fascinating interplay of substituent effects. The two fluorine atoms are powerful electron-withdrawing groups, which significantly acidify the aromatic C-H protons and activate the ring toward nucleophilic attack. Conversely, the methoxy (B1213986) group is a strong ortho-, para-directing activating group for electrophilic substitution and a well-established directing group for ortho-metalation (DoM). semanticscholar.orgwikipedia.org

This electronic dichotomy opens avenues for exploring unique reactivity:

Nucleophilic Aromatic Substitution (SNA_r_): The strong activation provided by the two fluoro groups makes the ring susceptible to displacement by nucleophiles. In SNA_r_ reactions, fluorine is often an excellent leaving group. youtube.com Future work could explore the selective displacement of one of the fluorine atoms by various nucleophiles (e.g., thiols, amines, alkoxides) to generate new polysubstituted aromatic building blocks. researchgate.netnih.gov

Directed ortho-Metalation (DoM): The methoxy group can direct lithiation to the C2 and C6 positions. wikipedia.orguwindsor.ca The presence of the adjacent fluorine atoms will influence the kinetics and thermodynamics of this process. Investigating the regioselectivity of DoM on the this compound ring with different organolithium bases and subsequent quenching with a wide range of electrophiles could yield a diverse array of 2- and 6-substituted products. harvard.edu

Electrophilic Aromatic Substitution: While the fluoro groups are deactivating, the powerful activating effect of the methoxy group could still enable electrophilic substitution at the C2 or C6 positions. Exploring the balance of these competing effects under various electrophilic conditions (e.g., nitration, bromination) is a key area for future study.

Potential for Rational Design of Advanced Functional Materials

The unique combination of polarity, stability, and steric profile imparted by fluorine atoms makes fluorinated aromatic compounds highly valuable in materials science. researchgate.net this compound and its derivatives are promising candidates for the rational design of a new generation of advanced functional materials.

One of the most significant applications is in the field of liquid crystals (LCs) for display technologies. researchgate.nettandfonline.com The introduction of lateral fluorine atoms into a mesogenic core structure can profoundly influence its dielectric anisotropy (Δε), a critical parameter for LC device performance. researchgate.netbeilstein-journals.org The dipole moment of the C-F bonds in the 3,5-difluoro pattern can be exploited to design new LC materials with tailored electro-optical properties. rsc.org Research in this area will focus on incorporating the this compound core into larger, shape-anisotropic molecules and evaluating their mesophase behavior and physical properties.

Beyond liquid crystals, the electronic properties of this compound make it an attractive building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into conjugated polymers or small molecules could be used to tune frontier orbital energy levels, enhance charge transport, and improve device stability. pmarketresearch.com Derivatives containing boron difluoride complexes are also being explored for applications in fluorescence cell imaging. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.